

Physical and chemical properties of 2,2-dimethyl-1,4-butanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethylbutane-1,4-diol

Cat. No.: B1353512

[Get Quote](#)

An In-depth Technical Guide to 2,2-dimethyl-1,4-butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,2-dimethyl-1,4-butanediol. It includes detailed experimental protocols for its synthesis and analysis, alongside a discussion of its potential reactivity and applications. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Physical Properties

2,2-dimethyl-1,4-butanediol is an organic compound and a structural isomer of butanediol. Its structure features a quaternary carbon (a neopentyl-like center), which imparts specific steric and chemical characteristics.

Table 1: Physical and Chemical Properties of 2,2-dimethyl-1,4-butanediol

Property	Value	Reference
IUPAC Name	2,2-dimethylbutane-1,4-diol	[1]
Synonyms	1,4-Butanediol, 2,2-dimethyl-	[1]
CAS Number	32812-23-0	[1]
Molecular Formula	C ₆ H ₁₄ O ₂	[1]
Molecular Weight	118.17 g/mol	[1]
Exact Mass	118.099379685 Da	[1]
Topological Polar Surface Area	40.5 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]
XLogP3-AA (Computed)	0.4	[1]

Note: Experimental data for properties such as melting point, boiling point, and density are not readily available in the cited literature. These properties are influenced by the gem-dimethyl group, which may disrupt crystal packing (affecting melting point) and increase steric hindrance.

Spectral Data

Spectral analysis is crucial for the structural confirmation of 2,2-dimethyl-1,4-butanediol.

Table 2: Spectral Data for 2,2-dimethyl-1,4-butanediol

Spectrum Type	Key Features	Reference
¹³ C NMR	A ¹³ C NMR spectrum is available for this compound. [1] [2] [2]	[1] [2]
¹ H NMR	Data for the specific isomer 2,2-dimethyl-1,4-butanediol is not directly available in the search results. However, related structures like 2-methyl-1,4-butanediol have published spectra. [3] [4]	[3] [4]
Mass Spectrometry (EI)	Mass spectra for other isomers like 2,2-dimethyl-1,3-butanediol are available and can provide insight into likely fragmentation patterns. [5]	[5]
FT-IR	Infrared spectra for the parent compound, 1,4-butanediol, show characteristic O-H and C-O stretching bands. Similar features are expected for the 2,2-dimethyl derivative. [6] [7]	[6] [7]

Experimental Protocols

Detailed experimental data for 2,2-dimethyl-1,4-butanediol is sparse. The following protocols are representative methodologies based on standard organic chemistry principles for the synthesis and analysis of diols with similar structures.

A plausible synthetic route involves the reduction of a suitable diester, such as diethyl 2,2-dimethylsuccinate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Objective: To synthesize 2,2-dimethyl-1,4-butanediol from diethyl 2,2-dimethylsuccinate.

Materials:

- Diethyl 2,2-dimethylsuccinate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium sulfate (Na_2SO_4) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
- Heating mantle and ice bath

Procedure:

- **Setup:** Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (e.g., nitrogen or argon).
- **Reaction:** Suspend LiAlH_4 (2.2 molar equivalents) in anhydrous THF in the flask and cool the mixture to 0 °C in an ice bath.
- **Addition of Ester:** Dissolve diethyl 2,2-dimethylsuccinate (1.0 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH_4 suspension via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
- **Reflux:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours to ensure the complete reduction of the ester.
- **Quenching:** Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH_4 , followed by the addition of 15% aqueous sodium hydroxide, and then more water.

- Workup: Filter the resulting aluminum salts and wash the solid thoroughly with THF. Combine the filtrate and washes.
- Extraction: Remove the THF under reduced pressure. Dissolve the residue in diethyl ether and wash with 1 M HCl and then with saturated Na_2SO_4 solution.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude 2,2-dimethyl-1,4-butanediol by vacuum distillation or column chromatography.

Objective: To confirm the identity and assess the purity of the synthesized 2,2-dimethyl-1,4-butanediol.

Instrumentation:

- Gas chromatograph with a suitable capillary column (e.g., DB-5ms or equivalent).
- Mass spectrometer detector.

Procedure:

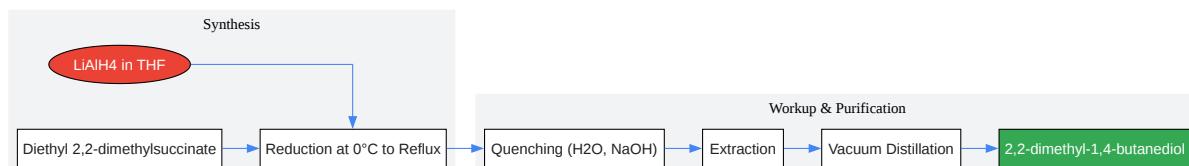
- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.^[8]
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 300.
- Source Temperature: 230 °C.
- Analysis: Inject the sample and acquire the data. The retention time will be characteristic of the compound, and the mass spectrum should show a molecular ion peak (or fragments corresponding to its loss) and a fragmentation pattern consistent with the structure of 2,2-dimethyl-1,4-butanediol.

Chemical Reactivity and Potential Applications

The reactivity of 2,2-dimethyl-1,4-butanediol is governed by its two primary hydroxyl groups. The hydroxyl group at the C-1 position is sterically hindered by the adjacent gem-dimethyl group, which may reduce its reactivity in certain reactions compared to the less hindered hydroxyl group at the C-4 position.

- Esterification: It can react with carboxylic acids or their derivatives to form mono- and diesters. These esters could be explored as specialty plasticizers or monomers.
- Oxidation: Selective oxidation of the less hindered C-4 hydroxyl group could yield the corresponding hydroxy-aldehyde or hydroxy-carboxylic acid. Stronger oxidation would likely lead to cleavage of the carbon chain.
- Polymer Synthesis: Like its parent compound, 1,4-butanediol, the 2,2-dimethyl derivative could potentially serve as a diol monomer in the synthesis of polyesters and polyurethanes. The gem-dimethyl group would introduce rigidity and potentially alter the thermal and mechanical properties of the resulting polymers.


While specific applications for 2,2-dimethyl-1,4-butanediol are not well-documented, its structural analogue 1,4-butanediol is a high-volume industrial chemical used in the production of tetrahydrofuran (THF), γ -butyrolactone (GBL), polybutylene terephthalate (PBT), and polyurethanes.^[9]

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways associated with 2,2-dimethyl-1,4-butanediol.

The parent compound, 1,4-butanediol, is known to be a prodrug for gamma-hydroxybutyrate (GHB), a neurotransmitter and a central nervous system depressant. This conversion is mediated by alcohol dehydrogenase and aldehyde dehydrogenase. It is plausible that 2,2-dimethyl-1,4-butanediol could also be a substrate for these enzymes, potentially leading to the formation of 3,3-dimethyl-4-hydroxybutanoic acid. However, the steric hindrance from the gem-dimethyl group might significantly affect the rate of metabolism. This hypothesis requires experimental validation.

Visualizations

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and purification of 2,2-dimethyl-1,4-butanediol.

2,2-dimethyl-1,4-butanediol

Alcohol
Dehydrogenase3,3-dimethyl-4-hydroxybutanal
(Hypothetical)Aldehyde
Dehydrogenase3,3-dimethyl-4-hydroxybutanoic acid
(Hypothetical)[Click to download full resolution via product page](#)

Caption: Hypothetical metabolic pathway of 2,2-dimethyl-1,4-butanediol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Dimethylbutane-1,4-diol | C6H14O2 | CID 10887879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-2-Methyl-1,4-butanediol(22644-28-6) 1H NMR spectrum [chemicalbook.com]
- 5. 2,2-Dimethyl-1,3-butanediol [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Butanediol [webbook.nist.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- To cite this document: BenchChem. [Physical and chemical properties of 2,2-dimethyl-1,4-butanediol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353512#physical-and-chemical-properties-of-2-2-dimethyl-1-4-butanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com